molecular formula C19H16ClN3O3 B2630315 4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-82-4

4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Cat. No. B2630315
CAS RN: 1323621-82-4
M. Wt: 369.81
InChI Key: YOKVBFLIYNCKHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as acylation, cyclization, and reduction . For instance, the synthesis of a related compound, “N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines”, involved a series of reactions including the condensation of an aldehyde with an aromatic primary amine to form a Schiff base .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include processes such as cyclization and reduction . For example, the synthesis of a related compound involved the cyclization of an amide to form a dihydroisoquinoline derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride” are not available in the current literature .

Scientific Research Applications

Facile Synthesis and Derivative Formation

Researchers have developed efficient synthetic routes for creating substituted cinnoline and benzo[h]cinnoline derivatives, highlighting the versatility of quinoline derivatives in organic synthesis. For instance, Gomaa (2003) synthesized new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles and the 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile through a two-step process starting from tetrahalo-1,4-benzoquinones, demonstrating a method for creating diverse heterocyclic frameworks (Gomaa, 2003).

Antioxidant Activity of Heterocyclic Compounds

The compound 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile served as a precursor for the synthesis of fused heterocyclic compounds with significant antioxidant activities. Salem et al. (2015) synthesized and characterized thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, investigating their antioxidant properties, which are crucial for pharmaceutical applications (Salem et al., 2015).

One-Pot Synthesis Approaches

Efficient one-pot synthesis methods have been developed for creating 3-aminoquinolines and benzo[b]naphthyridine-3-carbonitriles, showcasing the practicality of using quinoline derivatives in streamlined synthetic routes. Wang et al. (2004) presented a facile one-pot synthesis technique for 3-aminoquinolines from ortho-aminobenzaldehydes, a method conducive to preparing key intermediates for further chemical elaboration (Wang et al., 2004).

Heterocyclic Compound Synthesis for Biological Evaluation

Quinoline derivatives have been utilized in the synthesis of compounds for biological evaluation. Kumar et al. (2019) synthesized 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives from 1,4-naphthoquinones, demonstrating their utility in creating compounds with potential pharmaceutical applications. These compounds were screened for bioactivity, showing significant antioxidant activity and cytotoxicity against cancer cell lines (Kumar et al., 2019).

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3.ClH/c1-2-23-14-4-5-16-15(8-14)19(12(9-20)10-21-16)22-13-3-6-17-18(7-13)25-11-24-17;/h3-8,10H,2,11H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKVBFLIYNCKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

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